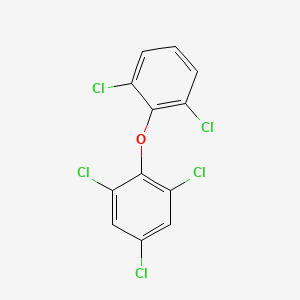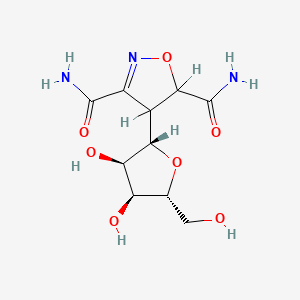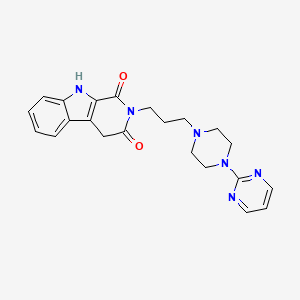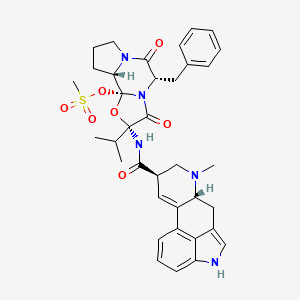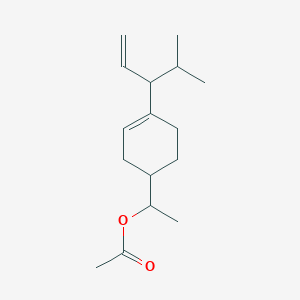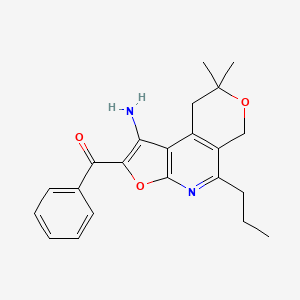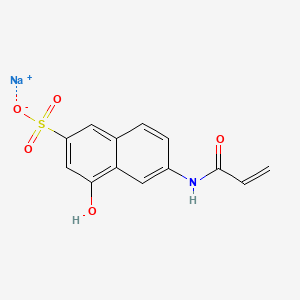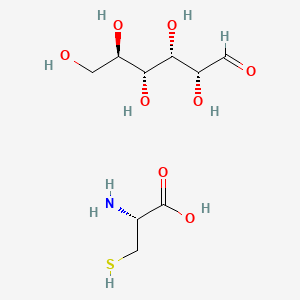
Hithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hithiol is a thiol compound characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their distinct odor, often described as “skunky” or "rotten egg-like" . They play crucial roles in various biological and chemical processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiols are typically synthesized from alkyl halides via nucleophilic substitution reactions. One common method involves the reaction of alkyl halides with sodium hydrosulfide (NaSH) to produce thiols. For example, 1-bromobutane reacts with sodium hydrosulfide to yield 1-butanethiol . this method can lead to the formation of sulfides as by-products due to secondary reactions. To overcome this, thiourea can be used as a nucleophile, which forms an alkyl isothiourea salt intermediate that is hydrolyzed to produce the desired thiol .
Industrial Production Methods: In industrial settings, thiols are often produced using similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a nucleophile is preferred to minimize by-product formation and improve yield .
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.
Scientific Research Applications
Hithiol and other thiols have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which thiols exert their effects is primarily through their ability to donate electrons and participate in redox reactions. The sulfhydryl group readily donates electrons, making thiols potent reducing agents. This property is exemplified by glutathione, a tripeptide that serves as a principal antioxidant in cells . Thiols also form disulfide bonds, which are crucial for protein structure and function .
Comparison with Similar Compounds
Alcohols (R-OH): Contain a hydroxyl group instead of a sulfhydryl group.
Disulfides (R-S-S-R): Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids (R-SO2H, R-SO3H): Formed from further oxidation of thiols.
Properties
CAS No. |
39322-47-9 |
|---|---|
Molecular Formula |
C9H19NO8S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6.C3H7NO2S/c7-1-3(9)5(11)6(12)4(10)2-8;4-2(1-7)3(5)6/h1,3-6,8-12H,2H2;2,7H,1,4H2,(H,5,6)/t3-,4+,5+,6+;2-/m00/s1 |
InChI Key |
GVEITDPWYKNDNJ-LGDQNDJISA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@@H](C(=O)O)N)S |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



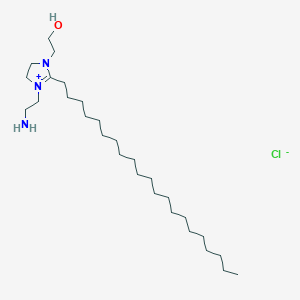
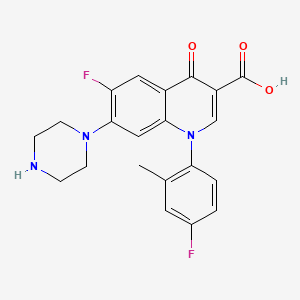

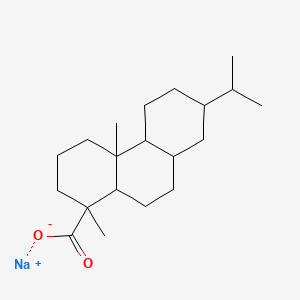
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
